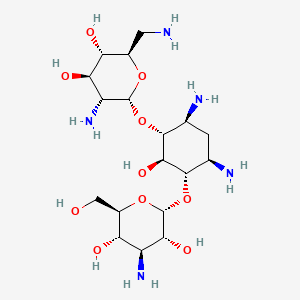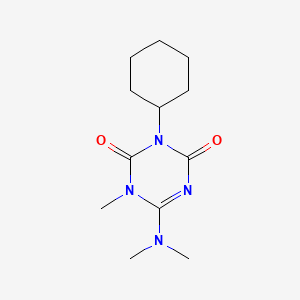
Bekanamycine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Bekanamycin has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of semisynthetic antibiotics such as arbekacin and dibekacin.
Biology: Bekanamycin is used in studies involving bacterial protein synthesis and antibiotic resistance mechanisms.
Medicine: It is used to treat bacterial infections, particularly those resistant to other antibiotics.
Safety and Hazards
Bekanamycin should be handled in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided . Dust formation and breathing of mist, gas, or vapors should be avoided . In case of accidental release, dust should be avoided, and personal protective equipment should be used .
Mécanisme D'action
Target of Action
Bekanamycin, also known as kanamycin B, is an aminoglycoside antibiotic . The primary targets of aminoglycosides like Bekanamycin are the bacterial 30S ribosomal subunits . These subunits play a crucial role in protein synthesis within the bacterial cell.
Mode of Action
Bekanamycin interacts with its targets by binding to specific 30S-subunit proteins and 16S rRNA . This binding interferes with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA of the 30S subunit . This interference causes misreading of t-RNA, leaving the bacterium unable to synthesize proteins vital to its growth .
Biochemical Pathways
It is known that aminoglycosides like bekanamycin disrupt crucial biochemical pathways by preventing cell growth and causing cell death
Result of Action
The molecular and cellular effects of Bekanamycin’s action result in the inhibition of protein synthesis within the bacterial cell . This leads to the inability of the bacterium to grow and multiply, effectively killing the bacterium or inhibiting its growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of antibiotics like Bekanamycin . Factors such as soil composition, animal husbandry practices, waste management, potable and wastewater treatment, and food safety practices can all impact the spread and effectiveness of antibiotics . For instance, misuse and overuse of antibiotics in agriculture and animal husbandry can lead to the propagation and spread of resistant organisms .
Analyse Biochimique
Biochemical Properties
Bekanamycin interacts with various biomolecules in its role as an antibiotic. It is known to bind to the bacterial 30S ribosomal subunit, causing misreading of t-RNA, leaving the bacterium unable to synthesize proteins vital to its growth .
Cellular Effects
Bekanamycin has significant effects on bacterial cells. It inhibits protein synthesis, which is crucial for bacterial growth and replication . This interference with protein synthesis disrupts cellular processes, leading to the death of the bacterial cell.
Molecular Mechanism
The molecular mechanism of action of Bekanamycin involves binding to the 30S subunit of the bacterial ribosome. This binding interferes with the process of translation, preventing the correct reading of mRNA. As a result, the bacterium is unable to synthesize essential proteins, leading to cell death .
Temporal Effects in Laboratory Settings
Aminoglycosides like Bekanamycin are typically quite stable .
Metabolic Pathways
It is known that aminoglycosides are not metabolized to a significant extent in humans, and are primarily excreted unchanged in the urine .
Transport and Distribution
Aminoglycosides are known to be poorly absorbed from the gut, and are therefore usually administered by injection for systemic effect .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with the bacterial ribosome .
Méthodes De Préparation
Bekanamycin est généralement produit par fermentation par Streptomyces kanamyceticus. La production industrielle implique l'optimisation des conditions de fermentation pour maximiser le rendement. Le composé est ensuite extrait du bouillon de fermentation et purifié .
Analyse Des Réactions Chimiques
Bekanamycin subit diverses réactions chimiques, notamment :
Oxydation : Bekanamycin peut être oxydé dans des conditions spécifiques, bien que les voies réactionnelles détaillées ne soient pas largement documentées.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de Bekanamycin, modifiant potentiellement son activité biologique.
Substitution : Des réactions de substitution peuvent se produire, en particulier impliquant les groupes amino de la molécule.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
Bekanamycin a plusieurs applications de recherche scientifique :
Biologie : Bekanamycin est utilisé dans des études impliquant la synthèse des protéines bactériennes et les mécanismes de résistance aux antibiotiques.
Mécanisme d'action
Bekanamycin exerce ses effets en se liant à la sous-unité ribosomale 30S bactérienne, provoquant une mauvaise lecture de l'ARNt. Cela rend la bactérie incapable de synthétiser les protéines vitales à sa croissance, ce qui entraîne finalement la mort des cellules bactériennes . Les cibles moléculaires impliquées comprennent des protéines et des nucléotides spécifiques au sein de la sous-unité ribosomale.
Comparaison Avec Des Composés Similaires
Bekanamycin fait partie de la classe des antibiotiques aminoglycosidiques, qui comprend d'autres composés tels que la kanamycine A, la gentamicine et la tobramycine. Comparé à ces composés, Bekanamycin possède une structure unique qui lui permet d'être utilisé comme précurseur pour les antibiotiques semi-synthétiques . Son efficacité contre un large spectre de bactéries le distingue également de certains autres aminoglycosides .
Les composés similaires comprennent :
- Kanamycine A
- Gentamicine
- Tobramycine
- Amikacine
Chacun de ces composés a ses propres propriétés et applications uniques, mais ils partagent tous un mécanisme d'action commun impliquant l'inhibition de la synthèse des protéines bactériennes .
Propriétés
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N5O10/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18/h4-18,24-29H,1-3,19-23H2/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKLOUVUUNMCJE-FQSMHNGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37N5O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29701-07-3 (sulfate[1:1]) | |
| Record name | Bekanamycin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004696768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023185 | |
| Record name | Kanamycin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4696-76-8 | |
| Record name | Kanamycin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4696-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bekanamycin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004696768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bekanamycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13673 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Kanamycin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bekanamycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEKANAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15JT14C3GI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does bekanamycin exert its antibacterial effect?
A1: Bekanamycin irreversibly binds to the bacterial 30S ribosomal subunit, lodging itself between 16S rRNA and S12 protein. This interaction disrupts the formation of the translational initiation complex and leads to misreading of mRNA, ultimately inhibiting protein synthesis and causing bacterial death.
Q2: Does bekanamycin affect neuromuscular transmission?
A2: Research indicates that bekanamycin can induce neuromuscular blockade. Studies on rat sciatic nerve-gastrocnemius muscle preparations showed that bekanamycin exhibits neuromuscular blocking activity, similar in potency to another aminoglycoside, tobramycin. This effect was found to be reversible with the application of calcium chloride.
Q3: Can bekanamycin impact cardiac function?
A3: Research on frog cardiac pacemaker cells suggests that bekanamycin can influence cardiac electrical activity. Studies showed that bekanamycin decreased action potential amplitude, overshoot, and the rate of rise in a concentration-dependent manner. This effect was attributed to the potential blockade of slow calcium currents, which are crucial for both upstroke and slow diastolic depolarization, and modulation of potassium outward currents.
Q4: What is the molecular formula and weight of bekanamycin?
A4: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of bekanamycin. To obtain this information, it is recommended to refer to chemical databases like PubChem or ChemSpider.
Q5: What analytical methods have been used to study bekanamycin?
A5: Several analytical techniques have been employed in the provided research to study bekanamycin and its effects:
- Electrophysiology: This technique was used to investigate the impact of bekanamycin on cardiac pacemaker cells by measuring changes in action potential characteristics.
- Chromogenic Assay: This method was employed to assess the potential interference of various antibiotics, including bekanamycin, on endotoxin detection using a Limulus reagent and a chromogenic substrate.
- Electrophoresis and Bioautography: This technique was utilized for the identification and quantification of residual aminoglycoside antibiotics, including bekanamycin, in animal tissues.
- High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): This method is mentioned as a powerful technique for separating and quantifying tobramycin and its impurities, including bekanamycin.
- Mass Spectrometry (MS): This technique was employed to study the binding interactions and specific binding sites of aminoglycoside antibiotics, including bekanamycin, with ribosomal RNA subdomains.
- Capillary Electrophoresis with Electrochemical Detection (CE-EC): This method was explored as a potential technique for determining the levels of aminoglycoside antibiotics, including bekanamycin, in pharmaceutical preparations using copper electrodes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-[(2-Chlorophenyl)methyl]-2-methyl-5-methylsulfanylindol-3-yl]ethylazanium;chloride](/img/structure/B1673199.png)







![3-[(Z)-2-ethylbut-2-enyl]-1,6,8-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid](/img/structure/B1673214.png)





